4-(Aminomethyl)piperidin-4-ol
Overview
Description
4-(Aminomethyl)piperidin-4-ol is a compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . It is also known by other names such as 4-aminomethyl-4-hydroxypiperidine . It is a trifunctional amine used for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs .
Synthesis Analysis
An efficient, formal [4 + 2] synthesis of synthetically valuable piperidin-4-ones from secondary amines in two steps has been achieved via a key gold catalysis without the purification of tertiary amine intermediates . This reaction is selective toward the less-substituted alkyl group and shows moderate to excellent diastereoselectivities .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H14N2O/c7-5-6(9)1-3-8-4-2-6/h8-9H,1-5,7H2 . The compound has a topological polar surface area of 58.3 Ų and a complexity of 89.1 .Chemical Reactions Analysis
The compound has been used in the synthesis of piperidin-4-ones via Au catalysis . It has also been used as a linker for the synthesis of dendron-OMS hybrids .Physical and Chemical Properties Analysis
The compound has a molecular weight of 130.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 130.110613074 g/mol .Scientific Research Applications
Synthesis and Manufacturing Processes
- 4-(Aminomethyl)piperidin-4-ol is a key intermediate in the synthesis of Fenspiride HCl, a therapeutic agent. An efficient and environmentally friendly synthesis method using aqueous ammonia was developed, making the process safer and more cost-effective (Panchabhai et al., 2021).
Biochemical and Medicinal Research
- The compound was used to create a reversible fluorescent probe for the detection of ClO(-)/AA redox cycle in living cells. This probe is valuable for studying cellular oxidative stress (Wang et al., 2016).
- Research on aminoalkanol derivatives, including this compound variants, has been conducted to explore new anticonvulsant drugs. The study included X-ray diffraction analysis of crystal structures (Żesławska et al., 2020).
Chemical Synthesis and Catalysis
- The compound has been used in the development of diastereoselective routes towards trans-4-aminomethyl-piperidin-3-ol building blocks, relevant in synthesizing a variety of chemically significant structures (Gijsen et al., 2008).
- It played a role in the nucleophilic ring-opening reactions for synthesizing compounds like 4-fluorobenzyltrozamicol, important in medicinal chemistry (Scheunemann et al., 2011).
Organic Hydrogen Storage
- Piperidine derivatives, including 4-aminopiperidine, have been evaluated for their potential as reversible organic hydrogen storage liquids, a crucial aspect of hydrogen-powered fuel cells (Cui et al., 2008).
Peptide Synthesis
- It has been employed in the FMOC/4-AMP technique for rapid continuous solution synthesis of peptides, improving purity and yield in peptide production (Beyermann et al., 1990).
Antibacterial Research
- In the quest for novel antibiotics, this compound derivatives have shown promise against Mycobacterium tuberculosis, a critical pathogen in tuberculosis treatment (Kumar et al., 2008).
Neurological Disorder Treatment
- Its derivatives have been explored for their affinity to dopamine, serotonin, and norepinephrine transporters, suggesting potential treatments for disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).
HIV Treatment Research
- Piperidin-4-ol derivatives, including those of this compound, were synthesized and evaluated for potential HIV treatment, demonstrating the compound's significance in antiviral research (Weng et al., 2012).
DNA Research
- It has been used as an alternative to hot piperidine for cleaving abasic and UV-irradiated DNA, providing a method to study DNA damage without inflicting non-specific damage (McHugh & Knowland, 1995).
Catalysis in Organic Synthesis
- A unimolecular tetrakis-piperidine-4-ol was developed as an efficient ligand for copper and amine-free Sonogashira coupling, a key reaction in organic synthesis (Patil & Fernandes, 2015).
Anesthetic Research
- The compound's derivatives have shown potential in the development of infiltration anesthetics, showing stronger effects than traditional local anesthetics (Igarashi et al., 1983).
Pinane-Based Chiral Derivatives
- A library of pinane-based 1,4-amino alcohols, similar to this compound, has been developed for use in enantioselective synthesis, demonstrating the versatility of such structures in asymmetric catalysis (Szakonyi et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-(Aminomethyl)piperidin-4-ol, also known as 4-AMP, is a trifunctional amine . It is used in the synthesis of Schiff bases and is a key component in the preparation of linear poly(amido amine)s . These poly(amido amine)s form micelles that are used for controlled delivery of drugs . Therefore, the primary targets of 4-AMP are the drug molecules that need to be delivered to specific sites in the body.
Mode of Action
The mode of action of 4-AMP involves its interaction with drug molecules during the formation of micelles . The trifunctional amine structure of 4-AMP allows it to bind with drug molecules, encapsulating them within the micelle structure . This encapsulation enables the controlled delivery of drugs, ensuring that the drugs are released at the desired rate and location.
Biochemical Pathways
It is known that 4-amp plays a crucial role in drug delivery systems . By forming micelles, it affects the distribution and release of drugs in the body, thereby influencing various biochemical pathways depending on the specific drug being delivered.
Pharmacokinetics
The pharmacokinetics of 4-AMP is largely dependent on its role in drug delivery systems. As a component of micelles used for drug delivery, 4-AMP influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the encapsulated drugs . The formation of micelles can enhance the bioavailability of drugs, especially those that are poorly soluble .
Result of Action
The primary result of 4-AMP’s action is the controlled delivery of drugs . By forming micelles that encapsulate drug molecules, 4-AMP ensures that the drugs are released at a controlled rate and at the desired location. This can enhance the efficacy of the drugs and reduce potential side effects.
Action Environment
The action of 4-AMP can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the micelles formed by 4-AMP . Additionally, factors such as temperature and the presence of other substances can also influence the formation of micelles and, consequently, the efficacy of drug delivery .
Biochemical Analysis
Biochemical Properties
4-(Aminomethyl)piperidin-4-ol is a trifunctional amine that can be used in the synthesis of Schiff bases . It is also used for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
These compounds have shown antagonistic activities against the CCR5 receptor, an essential co-receptor in the process of HIV-1 entry . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that piperidine derivatives can inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-(aminomethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-5-6(9)1-3-8-4-2-6/h8-9H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHMXTGSYSKPDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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